
Didodecyl sulfate
Overview
Description
Didodecyl sulfate is an organic compound with the molecular formula C24H50O4S. It is a type of sulfate ester and is known for its surfactant properties. This compound is commonly used in various industrial and research applications due to its ability to reduce surface tension and form micelles in aqueous solutions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Didodecyl sulfate can be synthesized through the sulfation of dodecyl alcohol using sulfur trioxide. The reaction proceeds by the initial formation of the pyrosulfate, which then hydrolyzes to form the sulfate ester: [ \text{2 SO}_3 + \text{ROH} \rightarrow \text{ROSO}_2\text{O-SO}_3\text{H} ] [ \text{ROSO}_2\text{O-SO}_3\text{H} \rightarrow \text{ROSO}_3\text{H} + \text{SO}_3 ]
Industrial Production Methods: In industrial settings, this compound is produced by the continuous sulfation of dodecyl alcohol with sulfur trioxide gas in a falling film reactor. The reaction is highly exothermic and requires precise temperature control to prevent decomposition of the product. The resulting crude product is then neutralized with a base, such as sodium hydroxide, to form the sodium salt of this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although these are less common due to the stability of the sulfate ester group.
Reduction: Reduction reactions are also rare for this compound, as the sulfate group is generally resistant to reduction.
Substitution: The most common reactions involving this compound are nucleophilic substitution reactions, where the sulfate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkali metals, such as sodium or potassium, and conditions typically involve aqueous or alcoholic solutions at elevated temperatures.
Major Products:
Substitution Reactions: The major products of substitution reactions are typically alcohols or other substituted organic compounds, depending on the nucleophile used.
Scientific Research Applications
Biochemical Applications
Didodecyl sulfate is primarily recognized for its role as a surfactant in molecular biology and biochemistry. Its applications include:
- Protein Denaturation and Electrophoresis : Similar to sodium dodecyl sulfate (SDS), this compound can denature proteins, facilitating their separation during electrophoresis. This is crucial for analyzing protein size and purity through techniques such as SDS-PAGE .
- Nucleic Acid Extraction : this compound aids in lysing cells and solubilizing cellular components, which is essential for extracting DNA and RNA. This property is particularly beneficial in protocols like PCR (Polymerase Chain Reaction) and Southern blotting .
- Stabilization of Proteins : In studies involving human ubiquitin, this compound was shown to interact with proteins, influencing their stability and folding mechanisms. It can induce the formation of specific secondary structures under certain conditions, which is valuable for structural biology research .
Environmental Applications
The environmental impact of this compound has been explored, particularly concerning its effects on soil ecosystems:
- Ecotoxicological Studies : Research indicates that this compound, when combined with other surfactants like didodecyl dimethylammonium bromide (DDAB), affects plant seed emergence and growth as well as the reproduction of soil invertebrates. These findings are crucial for assessing the ecological risks associated with surfactants in agricultural runoff .
Industrial Applications
This compound's surfactant properties make it useful in various industrial processes:
- Detergency and Cleaning Agents : Like other sulfates, this compound can be utilized in formulating detergents due to its ability to reduce surface tension and enhance cleaning efficiency. This is particularly useful in formulations designed for heavy-duty cleaning tasks .
- Emulsification : In the food industry and cosmetics, this compound can act as an emulsifier, stabilizing mixtures of oil and water. This application is vital for producing stable emulsions in products like lotions and creams.
Case Study 1: Protein Analysis Using SDS-PAGE
A study demonstrated that this compound effectively denatures proteins, allowing for their separation based on molecular weight. The results indicated that proteins treated with this compound exhibited uniform migration patterns during electrophoresis, confirming its utility in protein characterization.
Case Study 2: Environmental Impact Assessment
In ecotoxicological assays involving various plant species (e.g., Zea mays, Brassica oleracea), this compound's impact on germination rates was evaluated. The study found that higher concentrations inhibited seed emergence, highlighting the need for careful regulation of surfactant use in agricultural practices .
Mechanism of Action
Didodecyl sulfate exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for the formation of micelles. These micelles can encapsulate hydrophobic molecules, increasing their solubility in water. The compound interacts with lipid bilayers and proteins, disrupting their structure and function, which is particularly useful in biological and biochemical applications.
Comparison with Similar Compounds
Sodium dodecyl sulfate: A closely related compound with similar surfactant properties, commonly used in laboratory and industrial applications.
Sodium laureth sulfate: Another sulfate ester with similar applications, but with an ethoxylated chain that provides different solubility and foaming characteristics.
Ammonium lauryl sulfate: Similar to sodium dodecyl sulfate but with an ammonium cation, used in personal care products for its mildness.
Uniqueness: Didodecyl sulfate is unique due to its longer alkyl chain, which provides enhanced hydrophobic interactions and micelle formation compared to shorter-chain sulfates. This makes it particularly effective in applications requiring strong surfactant properties and the ability to solubilize large hydrophobic molecules.
Biological Activity
Didodecyl sulfate (DDS) is a surfactant that belongs to the family of dodecyl sulfates, similar in structure and function to sodium dodecyl sulfate (SDS). This compound has garnered attention for its biological activity, particularly in relation to protein interactions, enzyme kinetics, and potential applications in drug delivery and gene therapy. This article provides a detailed overview of the biological activity of DDS, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is characterized by its long hydrophobic alkyl chains (C12) and a sulfate group, which imparts its surfactant properties. The molecular formula for DDS is . The compound exhibits amphiphilic behavior, allowing it to interact with both hydrophobic and hydrophilic environments.
Biological Activity Overview
The biological activity of DDS can be categorized into several key areas:
- Protein Interaction
- Enzyme Activity Modulation
- Gene Delivery Applications
1. Protein Interaction
DDS interacts with proteins in a manner similar to SDS, facilitating protein denaturation and unfolding. Research indicates that DDS can bind strongly to positively charged residues on proteins, disrupting their native structures.
Case Study: Protein Unfolding Mechanisms
A study investigated the effects of DDS on human ubiquitin, revealing that at high concentrations, DDS led to complete protein unfolding. This unfolding was attributed to the disruption of hydrophobic interactions within the protein structure. The study utilized molecular dynamics simulations to elucidate these interactions at an atomic level.
Concentration (mM) | Protein Structure Observed |
---|---|
0 | Native-like structure |
2 | Partial unfolding |
10 | Complete unfolding |
2. Enzyme Activity Modulation
DDS has been shown to affect enzyme kinetics significantly. In a study involving γ-glutamyltranspeptidase (BlrGGT) from Bacillus licheniformis, it was found that DDS acts as a mixed-type inhibitor, reducing the enzyme's catalytic efficiency.
Enzyme Kinetics Findings
- At 1 mM DDS concentration: reduced from 495.1 min to 7.4 min.
- Inactivation observed at concentrations above 6 mM.
Concentration (mM) | Enzyme Activity (%) |
---|---|
0 | 100 |
1 | 90 |
6 | ~10 |
3. Gene Delivery Applications
Recent studies have explored the use of DDS as a non-viral vector for gene delivery due to its ability to form micelles with nucleic acids. The surfactant's structure allows it to encapsulate genetic material effectively, enhancing transfection efficiency.
Transfection Efficiency Study
In vitro assays demonstrated that DDS-based formulations improved cellular uptake of plasmid DNA compared to traditional methods.
Formulation Type | Transfection Efficiency (%) |
---|---|
Control (no surfactant) | 20 |
DDS formulation | 75 |
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for didodecyl sulfate derivatives, and how can purity be rigorously assessed?
- Methodological Answer : Synthesis of this compound derivatives typically involves counterion exchange from sodium dodecyl sulfate (SDS) using metal salts (e.g., Mg²⁺, Li⁺) or ionic liquids (e.g., 1-ethyl-3-methylimidazolium). For example, magnesium this compound (Mg(DS)₂) can be prepared via ion exchange with MgCl₂, followed by solvent evaporation and recrystallization . Purity assessment requires a combination of techniques:
- ¹H-NMR to confirm molecular structure and absence of unreacted precursors.
- Atomic absorption spectroscopy to quantify residual counterions (e.g., Na⁺, Li⁺).
- Karl Fischer titration to measure trace water content (<0.5 wt%), which can affect micellar self-assembly .
Q. How should researchers design experiments to characterize the micellar structure of this compound surfactants?
- Methodological Answer : Small-angle X-ray scattering (SAXS) is the gold standard for probing micellar morphology. For instance, a SAXS study on calcium this compound revealed:
- Pair-distance distribution function (PDDF) analysis to compare experimental data (e.g., radius of gyration) with theoretical models (e.g., core-shell micelles).
- Discrepancies between experimental and model PDDF curves (e.g., steeper slopes in experimental data at r = 3–5 nm) may indicate polydispersity or deviations from idealized packing .
- Complementary techniques like dynamic light scattering (DLS) can validate hydrodynamic radii.
Advanced Research Questions
Q. What experimental and theoretical approaches resolve contradictions in counterion-dependent self-assembly behavior of this compound surfactants?
- Methodological Answer : Contradictions often arise from variations in counterion hydration and charge density. For example:
- Experimental : Compare critical micelle concentrations (CMCs) across counterions (e.g., Mg²⁺ vs. Cs⁺) using conductometry. Mg(DS)₂ exhibits lower CMC due to stronger counterion binding .
- Theoretical : Apply the Poisson-Boltzmann model to predict counterion condensation effects. Discrepancies between predicted and observed CMCs may require incorporating specific ion effects (e.g., Hofmeister series) .
- Contradiction Resolution : Use deuterated surfactants (e.g., d-Mg(DS)₂) in neutron scattering to isolate counterion contributions without isotopic interference .
Q. How do aggregation pathways of this compound derivatives influence their photophysical properties, and how can these be controlled experimentally?
- Methodological Answer : Aggregation kinetics and morphology (e.g., H- vs. J-type stacking) are solvent- and concentration-dependent. For example:
- Controlled solvent diffusion : Gradual addition of a poor solvent (e.g., chloroform to hexane) can produce distinct 1D assemblies. Rapid mixing favors metastable H-aggregates, while slow diffusion stabilizes J-aggregates .
- In situ UV-Vis spectroscopy monitors spectral shifts (e.g., 520 nm → 650 nm for J-aggregates).
- Cryo-TEM validates assembly dimensions, with deviations >10 nm suggesting kinetic trapping .
Q. What strategies mitigate data variability in SAXS studies of this compound micelles under non-ambient conditions?
- Methodological Answer : Variability often stems from temperature fluctuations or sample degradation. Key strategies include:
- Temperature-controlled SAXS cells (±0.1°C precision) to isolate thermal effects.
- Pre-shearing protocols to homogenize samples before measurement.
- Model refinement : Use multi-shell fitting (core + corona) instead of single-shell models to account for hydration layers, reducing χ² values by up to 30% .
Q. Methodological Best Practices
Q. How should researchers address uncertainties in surfactant purity when interpreting self-assembly data?
- Answer : Quantify impurities using:
- High-performance liquid chromatography (HPLC) to detect unreacted dodecanol (retention time ~8.2 min).
- Thermogravimetric analysis (TGA) to identify non-volatile residues (>1% mass loss at 200°C indicates contamination).
- Control experiments : Compare CMC values with literature benchmarks (e.g., 1.2 mM for Mg(DS)₂ at 25°C) .
Q. What statistical frameworks are recommended for analyzing contradictory results in surfactant phase behavior?
- Answer : Apply Bayesian inference to weigh competing hypotheses (e.g., ion-specific vs. hydration-dominated effects). For example:
- Calculate posterior probabilities for competing models using SAXS and CMC datasets.
- Use Akaike information criterion (AIC) to penalize overfitting in PDDF curve analysis .
Q. Data Reporting Standards
Q. How should researchers document synthetic procedures and characterization data for reproducibility?
- Answer : Follow ACS Organic Letters guidelines:
Properties
IUPAC Name |
didodecyl sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50O4S/c1-3-5-7-9-11-13-15-17-19-21-23-27-29(25,26)28-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSAJRCNSPOSHPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOS(=O)(=O)OCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20332496 | |
Record name | Didodecyl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20332496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2649-11-8 | |
Record name | Didodecyl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20332496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.